Cbz-Lys-Lys-PABA-AMC (diTFA)

Lysosomal imaging Cancer biomarker Fluorogenic probe

Choose Cbz-Lys-Lys-PABA-AMC diTFA for unambiguous cathepsin B activity detection. Unlike promiscuous Z-Phe-Arg-AMC substrates, the Lys-Lys sequence and PABA self-eliminating spacer confer superior specificity, eliminating off-target cleavage artifacts. The diTFA salt guarantees exceptional aqueous solubility and long-term stability, enabling reliable high-throughput kinetic assays. Ideal for lysosomal protease studies in cancer and neurodegeneration. Request your quote today.

Molecular Formula C42H48F6N6O12
Molecular Weight 942.9 g/mol
Cat. No. B12376729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Lys-Lys-PABA-AMC (diTFA)
Molecular FormulaC42H48F6N6O12
Molecular Weight942.9 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C38H46N6O8.2C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;2*3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);2*(H,6,7)/t31-,32-;;/m0../s1
InChIKeyUCKAYAHFAXHNQG-PZCBAQPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Lys-Lys-PABA-AMC diTFA: A Benchmark Cathepsin B-Selective Fluorogenic Substrate for Lysosomal Protease Analysis


Cbz-Lys-Lys-PABA-AMC diTFA (CAS 1616957-48-2) is a fluorogenic peptide substrate comprising a carbobenzoxy (Cbz) protecting group, a di-lysine (Lys-Lys) recognition sequence, a para-aminobenzoic acid (PABA) self-eliminating spacer, and a 7-amino-4-methylcoumarin (AMC) fluorophore. This compound is specifically designed for the quantitative detection of cysteine cathepsin protease activity, particularly cathepsin B (CTSB), in lysosomal environments [1]. Upon enzymatic cleavage, the PABA-AMC bond is hydrolyzed, liberating fluorescent AMC (Ex/Em ≈ 360/460 nm), which enables real-time kinetic measurements . The diTFA salt form enhances aqueous solubility for consistent in vitro assay performance .

Cbz-Lys-Lys-PABA-AMC diTFA: Why Broad-Spectrum Protease Substrates Compromise Lysosomal Cathepsin B Data Fidelity


Substituting Cbz-Lys-Lys-PABA-AMC diTFA with generic fluorogenic substrates such as Z-Phe-Arg-AMC or Z-Arg-Arg-AMC introduces significant experimental artifacts. These common alternatives exhibit promiscuous cleavage by multiple cysteine cathepsins (including cathepsins L, S, and K) and demonstrate stark pH-dependent activity profiles that misrepresent lysosomal cathepsin B function at acidic pH (4.5-6.0) [1][2]. The PABA spacer in Cbz-Lys-Lys-PABA-AMC diTFA serves as a critical self-eliminating linker that not only improves steric accessibility for the enzyme's active site but also enables modular integration into targeted probes (e.g., morpholine-conjugated lysosome-targeting constructs), a functionality absent in conventional AMC conjugates lacking this spacer [3]. Furthermore, alternative counterions (e.g., HCl or acetate salts) frequently compromise long-term solubility and stability in aqueous assay buffers compared to the optimized diTFA formulation .

Cbz-Lys-Lys-PABA-AMC diTFA: Head-to-Head Quantitative Differentiation Versus Common Protease Substrates


73-Fold Lysosomal Cathepsin B Activation: Quantifying Cbz-Lys-Lys-PABA-AMC diTFA Signal Enhancement

The Cbz-Lys-Lys-PABA scaffold, when integrated into a lysosome-targeting probe, demonstrates an approximately 73-fold fluorescence enhancement upon activation by cathepsin B within the acidic lysosomal environment (pH 4.5-6.0). This high dynamic range confirms that the Cbz-Lys-Lys sequence and PABA linker confer robust cathepsin B-dependent turn-on signaling [1].

Lysosomal imaging Cancer biomarker Fluorogenic probe

Lysosomal Targeting via Cbz-Lys-Lys-PABA Conjugation: Subcellular Specificity Versus Untargeted AMC Substrates

Conjugation of the Cbz-Lys-Lys-PABA recognition element with a morpholine lysosome-targeting moiety results in selective accumulation and fluorescence activation within lysosomes of cancer cells, as confirmed by fluorescence microscopy. In contrast, standard substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC lack subcellular targeting capability and report on total cellular cathepsin activity across all compartments [1][2].

Subcellular imaging Lysosomal targeting Cathepsin B

pH-Dependent Specificity: Cbz-Lys-Lys-PABA-AMC diTFA Maintains Activity at Acidic Lysosomal pH

The Cbz-Lys-Lys-PABA scaffold exhibits optimal cathepsin B recognition and cleavage at acidic pH (4.5-6.0), characteristic of the lysosomal environment. In contrast, Z-Arg-Arg-AMC, a commonly used cathepsin B substrate, displays minimal activity at acidic pH and is primarily cleaved at neutral pH (7.2) [1][2]. This differential pH profile demonstrates that Cbz-Lys-Lys-PABA-AMC diTFA more accurately reflects lysosomal cathepsin B activity.

pH dependency Cathepsin B specificity Lysosomal protease

Aqueous Solubility: diTFA Salt Enables Higher Working Concentrations for Kinetic Assays

The diTFA (trifluoroacetate) salt form of Cbz-Lys-Lys-PABA-AMC exhibits improved aqueous solubility compared to the free base or alternative salts such as hydrochloride or acetate . This formulation allows the preparation of concentrated stock solutions (e.g., 10 mM in DMSO or aqueous buffers) without precipitation, facilitating accurate kinetic measurements at substrate concentrations approaching KM .

Aqueous solubility Enzyme kinetics Fluorogenic substrate

Structural Comparison: PABA Spacer Enables Modular Probe Design

Cbz-Lys-Lys-PABA-AMC diTFA contains a para-aminobenzoic acid (PABA) spacer between the di-lysine recognition sequence and the AMC fluorophore. This PABA group acts as a self-eliminating linker that facilitates enzymatic cleavage and subsequent AMC release, but more importantly, it provides a chemical handle for modular conjugation of targeting moieties (e.g., morpholine for lysosomal targeting) without disrupting substrate recognition [1]. Common alternatives like Z-Arg-Arg-AMC or Boc-Leu-Gly-Arg-AMC lack this spacer, limiting their utility in targeted probe design [2][3].

PABA linker Self-eliminating spacer Modular probe design

Selectivity Profile: Cbz-Lys-Lys Sequence Confers Preference for Cathepsin B over Other Cysteine Cathepsins

The di-lysine (Lys-Lys) recognition motif in Cbz-Lys-Lys-PABA-AMC diTFA demonstrates preferential cleavage by cathepsin B over other cysteine cathepsins (e.g., cathepsins L, S, K, V). In contrast, Z-Phe-Arg-AMC is cleaved by cathepsins B and L with comparable efficiency, and Z-Arg-Arg-AMC is cleaved by cathepsins B, L, K, S, and V at pH 7.2 [1][2]. This improved selectivity reduces background signal from off-target proteases in complex biological samples.

Cathepsin B selectivity Cysteine cathepsins Protease specificity

Cbz-Lys-Lys-PABA-AMC diTFA: Optimized Application Scenarios in Cathepsin B Research and Drug Discovery


Lysosomal Cathepsin B Activity Imaging in Live Cancer Cells

The Cbz-Lys-Lys-PABA scaffold can be conjugated to lysosome-targeting moieties (e.g., morpholine) to create fluorogenic probes for real-time imaging of cathepsin B activity within acidic lysosomes of living cancer cells [1]. The ∼73-fold fluorescence enhancement upon cleavage enables high-contrast visualization and quantification of lysosomal protease activity, facilitating studies on tumor invasion, metastasis, and lysosomal dysfunction.

High-Throughput Screening of Cathepsin B Inhibitors

The high aqueous solubility (diTFA salt) and robust fluorescence signal of Cbz-Lys-Lys-PABA-AMC diTFA support its use in 96- or 384-well plate formats for screening small-molecule libraries against cathepsin B . The PABA-AMC reporter enables continuous kinetic reads, allowing accurate determination of IC50 values and mechanism-of-action studies.

Enzymatic Characterization of Recombinant Cathepsin B Mutants

The Cbz-Lys-Lys-PABA-AMC diTFA substrate is well-suited for detailed kinetic analysis of wild-type and mutant cathepsin B enzymes, particularly to assess the impact of active-site mutations on substrate recognition and catalysis [2]. The defined peptide sequence and PABA spacer provide a consistent and reproducible substrate for comparing catalytic efficiencies across enzyme variants.

Lysosomal Dysfunction Studies in Neurodegenerative Disease Models

Cathepsin B dysregulation is implicated in Alzheimer's and Parkinson's diseases [3]. Cbz-Lys-Lys-PABA-AMC diTFA can be used to measure lysosomal cathepsin B activity in neuronal cell lines and primary cultures, providing a quantitative readout for assessing the effects of genetic mutations, pharmacological interventions, or environmental stressors on lysosomal proteostasis.

Technical Documentation Hub

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